4-(Isopentyloxy)-2-(trifluoromethyl)aniline
Overview
Description
“4-(Isopentyloxy)-2-(trifluoromethyl)aniline” is a chemical compound that contains an aniline group, which is an amino group attached to a phenyl group . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms, and an isopentyloxy group, which is an ether group attached to an isopentyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenyl ring with the aniline, trifluoromethyl, and isopentyloxy groups attached at the 1, 2, and 4 positions, respectively .Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions . For example, they can participate in trifluoromethylarylation of alkenes using anilines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Trifluoromethyl groups are known to be highly electronegative, which can affect the compound’s reactivity .Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds using aniline derivatives. For example, the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones from N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines demonstrates the utility of aniline derivatives in producing compounds with potential biological activity (Gong & Kato, 2004).
Chemical Transformations and Functional Group Introductions
Aniline derivatives have been used to introduce functional groups to molecules, enhancing their reactivity or physical properties. For instance, the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) to introduce a hydroxy group at the para position of anilides showcases the versatility of aniline derivatives in chemical transformations (Itoh et al., 2002).
Material Science Applications
In material science, aniline derivatives have been explored for their potential in creating non-linear optical (NLO) materials. The experimental and theoretical vibrational analysis of various trifluoromethyl aniline compounds has provided insights into their properties and potential applications in NLO materials (Revathi et al., 2017).
Organic Synthesis Techniques
Studies have also developed improved methods for organic synthesis involving aniline derivatives. For example, the "watering protocol" for an improved access to 4-trifluoromethyl-2(1H)-quinolinones from anilines highlights innovative approaches to synthesis that reduce unwanted side reactions and improve yield (Marull, Lefebvre, & Schlosser, 2004).
Advanced Organic Chemistry Research
Further, the application of monodentate transient directing groups in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes illustrates advanced research in organic chemistry aiming at developing novel synthetic pathways and compounds (Wu et al., 2021).
Future Directions
properties
IUPAC Name |
4-(3-methylbutoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-8(2)5-6-17-9-3-4-11(16)10(7-9)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWADMLMOUYKGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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